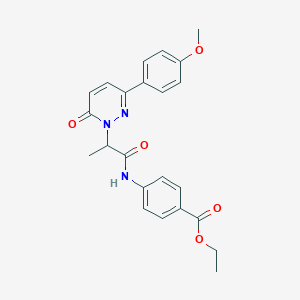

![molecular formula C11H20Cl2N4 B2452788 4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin Dihydrochlorid CAS No. 1864052-66-3](/img/structure/B2452788.png)

4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

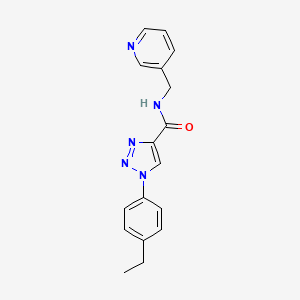

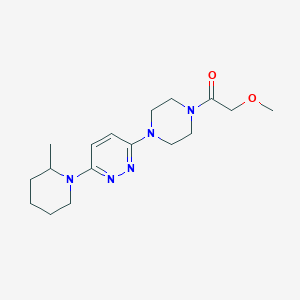

4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride is an intriguing compound characterized by its unique molecular structure, consisting of a triazole and azepine ring system. This compound holds significant potential in various scientific domains due to its versatile chemical properties.

Wissenschaftliche Forschungsanwendungen

4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride is utilized in diverse fields:

Chemistry: : It serves as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives are explored for their potential as enzyme inhibitors or signaling molecules.

Medicine: : The compound is investigated for therapeutic applications, including antimicrobial and anticancer properties.

Industry: : It finds applications in the development of new materials with unique chemical and physical properties.

Wirkmechanismus

Target of Action

The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to the one exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can potentially lead to anti-proliferative activities, particularly in certain cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride typically involves the click chemistry approach for the formation of the triazole ring. This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The detailed synthetic route would involve the preparation of the azide and alkyne intermediates, followed by their reaction under CuAAC conditions.

Industrial Production Methods: : For industrial-scale production, a streamlined and efficient synthetic process is essential. This might involve optimizing the reaction conditions to minimize by-products and maximize yield. The industrial synthesis would focus on scalable conditions, such as continuous flow reactors and process intensification techniques.

Types of Reactions

Oxidation: : The triazole moiety can undergo oxidation, leading to various oxidized derivatives with potential biological activities.

Reduction: : Reduction reactions can modify the azepine ring, resulting in different hydrogenated forms.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: : Various halides and nucleophiles under controlled conditions.

Major Products: : The major products formed from these reactions depend on the nature of the substituents introduced. For instance, oxidation products can include different oxides, while reduction can lead to fully or partially hydrogenated forms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: : This compound can be compared to other triazole- and azepine-containing molecules. Its uniqueness lies in the specific arrangement and substituents of these rings, which confer distinct chemical and biological properties.

List of Similar Compounds

1,2,3-Triazole derivatives

Azepine-based compounds

Other heterocyclic compounds with combined triazole and azepine structures

Eigenschaften

IUPAC Name |

4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydro-1H-azepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-9(2)15-8-11(13-14-15)10-4-3-6-12-7-5-10;;/h4,8-9,12H,3,5-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUJSXNXMFOSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)C2=CCCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)

![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2452712.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)